(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid, also known as safinamide acid, is a significant metabolite of safinamide, a drug primarily utilized as an adjunct therapy for Parkinson's disease. This compound exhibits multiple mechanisms of action, including the inhibition of monoamine oxidase B, modulation of calcium channels, and inhibition of glutamate release, which collectively enhance dopaminergic activity in the brain .
The synthesis of (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid involves several key steps:
The process has been optimized to ensure high yields and enantiomeric purity, making it suitable for large-scale production. The reaction conditions are critical for maintaining the integrity of the compound throughout the synthesis process .
The molecular formula for (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid is . The structural representation includes:
The compound's InChI key is OMBVXGARDCQQMQ-LBPRGKRZSA-N, which uniquely identifies its molecular structure in chemical databases .
(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid can participate in various chemical reactions:
The reaction conditions for hydrolysis typically involve mild acidic or basic environments to prevent degradation while ensuring effective conversion to the desired product .
The mechanism of action for (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid primarily involves:
These actions collectively enhance dopaminergic signaling, which is crucial for alleviating symptoms associated with Parkinson's disease.
Relevant data on these properties can be found in chemical databases such as PubChem and other pharmaceutical literature .
(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3